An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis
An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Chemical and Physical Properties
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as Chlorobutoxy Dihydroquinolinone, is a solid, white to light beige substance.[1][4] It is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 120004-79-7 | [1][5] |
| Molecular Formula | C13H16ClNO2 | [1][5] |
| Molecular Weight | 253.72 g/mol | [1][5] |
| Melting Point | 100-102 °C (solvent: ethanol) | [1][4] |
| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [1][4] |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1][4] |
| Appearance | White to Light Beige Solid | [1][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][4] |
| Stability | Hygroscopic | [1][4] |
| Storage | 2-8°C, under inert atmosphere | [1][4] |
Synthesis and Purification
The synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical step in the manufacturing of Aripiprazole. The most common and well-documented method involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Synthesis Protocol
A typical synthesis procedure is as follows:
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Reaction Setup: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, an excess of a suitable alkylating agent such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, and a base (e.g., potassium carbonate) is prepared in a suitable solvent, which can include water.
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Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure the completion of the alkylation reaction.
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Work-up: After cooling, the reaction mixture is typically extracted with an organic solvent like dichloromethane. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate, and the solvent is removed by evaporation.
Purification Protocol
The crude product obtained from the synthesis is often purified by crystallization to achieve the high purity required for pharmaceutical applications (typically ≥98%).
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Solvent Selection: Various solvents can be used for crystallization, including methanol, ethanol, and 1-propanol.
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Crystallization Process: The crude 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is suspended in the chosen solvent and heated to reflux to ensure complete dissolution. The solution is then allowed to cool gradually, which promotes the formation of crystals.
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Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried, often under reduced pressure, to yield the final, highly purified product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Biological Context and Significance
As a key intermediate, the primary significance of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one lies in its role in the synthesis of Aripiprazole. There is a lack of publicly available data on the specific biological activities, mechanism of action, or signaling pathway interactions of this intermediate itself. However, understanding the pharmacology of Aripiprazole and the general biological potential of the quinolinone scaffold provides important context for researchers.
Role in Aripiprazole Synthesis
The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This reaction forms the final Aripiprazole molecule.
Aripiprazole Synthesis Pathway
Caption: Reaction of the intermediate to form Aripiprazole.
Pharmacology of Aripiprazole
Aripiprazole has a unique and complex pharmacological profile.[6][7][8] It acts as a:
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Partial agonist at dopamine D2 receptors. [8]
This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia with a relatively low incidence of extrapyramidal side effects.[6][8]
General Biological Activities of Quinolinone Derivatives
The quinolinone scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds.[9][10] Research into quinolinone derivatives has revealed a broad range of potential therapeutic applications, including:
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Immunosuppressive agents: Some quinolinone derivatives have been shown to suppress the release of interleukin-2 (IL-2).[9]
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P2X7 receptor antagonists: This class of compounds has been investigated for its potential in treating inflammatory conditions and glioblastoma.[11]
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α2C-adrenoceptor antagonists. [12]
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mGlu1 antagonists. [13]
It is important to reiterate that these are general activities of the broader quinolinone class, and there is no evidence to suggest that 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one possesses these specific activities.
Safety and Handling
A Safety Data Sheet (SDS) is available for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.[14] Standard laboratory precautions should be taken when handling this compound. These include:
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Handling in a well-ventilated area.
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Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
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Avoiding the formation of dust and aerosols.
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Preventing contact with skin and eyes.
In case of exposure, standard first-aid measures should be followed.[14]
Conclusion
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a well-characterized chemical compound with a critical role as an intermediate in the synthesis of the important antipsychotic drug, Aripiprazole. Its chemical and physical properties, along with its synthesis and purification, are well-established. While direct biological data on this intermediate is scarce, its importance in the pharmaceutical industry is undeniable. Future research could explore any potential intrinsic biological activity of this molecule, which could be relevant from a drug development and safety perspective.
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone CAS#: 120004-79-7 [amp.chemicalbook.com]
- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
